molecular formula C16H20N8O2 B7055902 N-[(3R,4S)-4-(triazol-1-yl)oxolan-3-yl]-3-(1,3,5-trimethylpyrazol-4-yl)-1H-pyrazole-5-carboxamide

N-[(3R,4S)-4-(triazol-1-yl)oxolan-3-yl]-3-(1,3,5-trimethylpyrazol-4-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B7055902
M. Wt: 356.38 g/mol
InChI Key: VQOGWJKSVOVVSX-UONOGXRCSA-N
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Description

N-[(3R,4S)-4-(triazol-1-yl)oxolan-3-yl]-3-(1,3,5-trimethylpyrazol-4-yl)-1H-pyrazole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a triazole ring, an oxolane ring, and a pyrazole ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3R,4S)-4-(triazol-1-yl)oxolan-3-yl]-3-(1,3,5-trimethylpyrazol-4-yl)-1H-pyrazole-5-carboxamide typically involves multiple steps, including the formation of the triazole ring, the oxolane ring, and the pyrazole ring. Common synthetic routes may include:

    Formation of the Triazole Ring: This can be achieved through a click chemistry reaction between an azide and an alkyne.

    Formation of the Oxolane Ring: This step may involve the cyclization of a suitable diol precursor under acidic or basic conditions.

    Formation of the Pyrazole Ring: This can be synthesized through the condensation of a hydrazine derivative with a 1,3-diketone.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(3R,4S)-4-(triazol-1-yl)oxolan-3-yl]-3-(1,3,5-trimethylpyrazol-4-yl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the rings, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(3R,4S)-4-(triazol-1-yl)oxolan-3-yl]-3-(1,3,5-trimethylpyrazol-4-yl)-1H-pyrazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and reactivity.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3R,4S)-4-(triazol-1-yl)oxolan-3-yl]-3-(1,3,5-trimethylpyrazol-4-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[(3R,4S)-4-(triazol-1-yl)oxolan-3-yl]-3-(1,3,5-trimethylpyrazol-4-yl)-1H-pyrazole-5-carboxamide: can be compared with other compounds containing triazole, oxolane, and pyrazole rings.

    Similar Compounds: 1,2,3-Triazole derivatives, oxolane derivatives, pyrazole derivatives.

Uniqueness

What sets this compound apart is its combination of these three distinct ring systems in a single molecule. This unique structure provides it with a diverse range of chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[(3R,4S)-4-(triazol-1-yl)oxolan-3-yl]-3-(1,3,5-trimethylpyrazol-4-yl)-1H-pyrazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N8O2/c1-9-15(10(2)23(3)21-9)11-6-12(20-19-11)16(25)18-13-7-26-8-14(13)24-5-4-17-22-24/h4-6,13-14H,7-8H2,1-3H3,(H,18,25)(H,19,20)/t13-,14+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQOGWJKSVOVVSX-UONOGXRCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C2=NNC(=C2)C(=O)NC3COCC3N4C=CN=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NN1C)C)C2=NNC(=C2)C(=O)N[C@H]3COC[C@H]3N4C=CN=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N8O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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